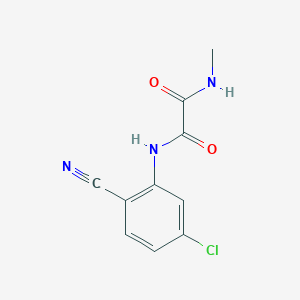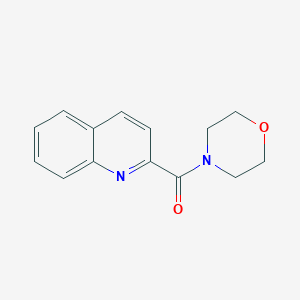![molecular formula C22H18N2O4 B2758552 N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide CAS No. 851411-54-6](/img/structure/B2758552.png)
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide, also known as MOCPP, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. MOCPP belongs to the class of compounds known as pyridinones, which have been shown to possess a range of biological activities.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One notable application of similar compounds to N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide is in the field of corrosion inhibition. Schiff base compounds with oxygen, nitrogen, and sulfur donors, including those similar in structure to the subject compound, have been investigated for their ability to inhibit corrosion of mild steel in acidic environments. These compounds, including the likes of TMP, have shown significant inhibitor properties, with some reaching up to 97% efficiency in preventing corrosion (Leçe, Emregül, & Atakol, 2008).
Luminescence Sensitization
Compounds with similar frameworks have been used in the sensitization of luminescence in lanthanide ions. For instance, compounds like BDP and BMP, which share structural similarity with the subject compound, have been utilized to chelate LnIII ions and enhance their emission. This application is particularly relevant in the field of photochemistry and materials science, where such compounds can be used to create luminescent materials with potential uses in various technologies (Tigaa, Lucas, & de Bettencourt-Dias, 2017).
Fluorescent Chemo-sensing
Salicylaldehyde-based hydrazones, which are structurally similar to this compound, have been used in fluorescent "turn on" chemo-sensing. These compounds have shown enhanced emission in the presence of specific metal ions, like Al3+, making them valuable in the detection and monitoring of these ions in various environments, including biological systems (Rahman et al., 2017).
Gene Expression Regulation
Compounds related in structure to the subject compound have shown potential in regulating gene expression. Small molecules targeting specific DNA sequences can control gene expression, indicating potential therapeutic applications in areas like cancer treatment. This includes synthetic polyamides with affinities for DNA comparable to DNA-binding proteins (Gottesfeld et al., 1997).
Antimicrobial Properties
Oxidative polycondensation of compounds structurally similar to the subject compound, such as 4-[(pyridine-3-yl-methylene) amino]phenol, has shown the synthesis of oligomers with notable antimicrobial properties. These properties are significant in the development of new antimicrobial agents for combating various bacterial strains, which is a critical area of research in medicine and public health (Kaya, Bilici, & Saçak, 2006).
Mecanismo De Acción
Target of Action
Chromenopyridines, a class of compounds to which this molecule belongs, are often used in medicinal chemistry scaffolds with a wide range of medicinal activities . They have been found to interact with various targets, including proteins involved in inflammatory diseases .
Mode of Action
It’s known that chromenopyridines can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating protein function . The specific interaction of N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide with its targets would depend on the specific target protein’s structure and function.
Biochemical Pathways
Chromenopyridines have been found to impact a variety of biochemical pathways, particularly those involved in inflammation and immune response . The exact pathways affected by N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide would depend on its specific targets.
Result of Action
Chromenopyridines have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-hiv, and anticancer effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it impacts.
Propiedades
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-13-12-18(24-21(25)14(2)27-15-8-4-3-5-9-15)23-20-16-10-6-7-11-17(16)28-22(26)19(13)20/h3-12,14H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNPNHJTFFWQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C(C)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2758469.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2758471.png)

![1-(3-chlorophenyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2758475.png)
![2-(2,4-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2758476.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758477.png)
![N-(2,6-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2758479.png)
![3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2758480.png)

![N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2758484.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B2758488.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2758489.png)

![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2758492.png)